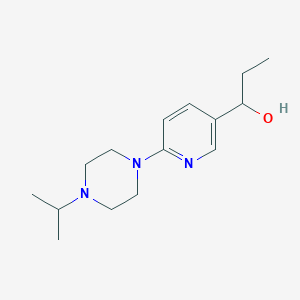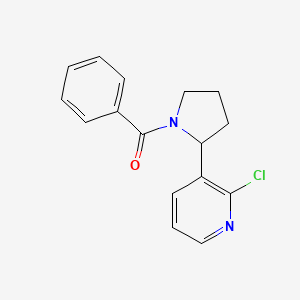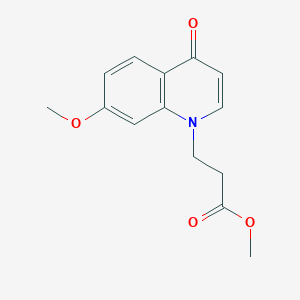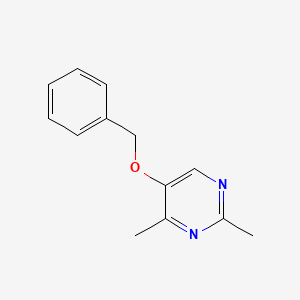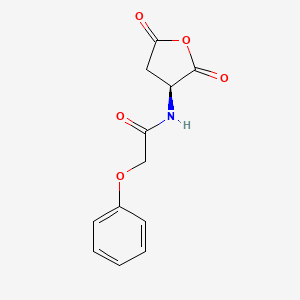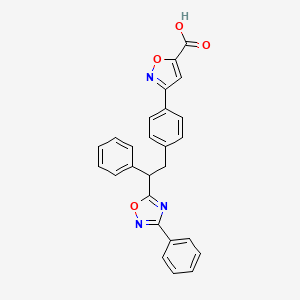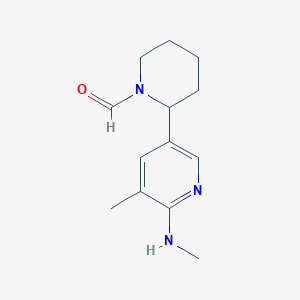
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a pyridine ring, which is further substituted with an amino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents such as amines and alkyl halides.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine or pyridine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a specific receptor on the cell surface, triggering a cascade of intracellular events that lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(6-amino-4-ethylpyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxamide
Uniqueness
Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-13-10-17(19)20-11-15(13)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3,(H2,19,20) |
Clave InChI |
KVCXEWIDGZZAKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
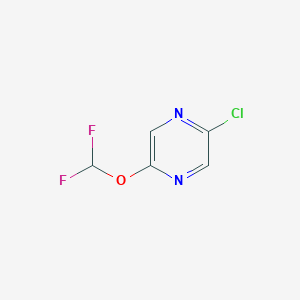

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
